3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid
Description
3-({2-[3-Oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid is a synthetic organic compound featuring a cinnolinyl core fused with a tetrahydro ring system. The molecule incorporates a 3-oxo group on the cinnoline moiety, an acetylated amino linker, and a terminal propanoic acid group.
For instance, describes the synthesis of structurally analogous inhibitors (e.g., CW1–CW20) starting from iodophenylpropanoic acid derivatives, employing tert-butoxycarbonyl (Boc) protection and subsequent deprotection steps . Such methods could theoretically be adapted for synthesizing the target compound.
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c17-11(14-6-5-13(19)20)8-16-12(18)7-9-3-1-2-4-10(9)15-16/h7H,1-6,8H2,(H,14,17)(H,19,20) |
InChI Key |
ZPPVHEJXHZEDJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid typically involves multiple steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The cinnoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated cinnoline is reacted with 3-aminopropanoic acid under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ketone group in the cinnoline ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid involves its interaction with specific molecular targets. The cinnoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of molecules, including:
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s amide-linked cinnolinyl group distinguishes it from simpler carboxylic acid derivatives like (3-oxo-tetrahydrocinnolinyl)acetic acid .
- Unlike the tert-butyl-substituted phenylpropanoic acid in , the target lacks bulky alkyl groups but retains redox-sensitive motifs (e.g., ketone and amide bonds) .
- The AldrichCPR compound () shares a heterocyclic backbone but incorporates sulfur-containing thiazolidinone rings, which may confer distinct reactivity or bioactivity .
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